5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine

Fragment-based drug discovery Regioisomer selectivity PARP inhibitor scaffold

5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine (CAS 1154964-61-0) is a heterobifunctional building block comprising a 2-aminopyridine head group linked via a piperazine spacer to a cyclopropanecarbonyl tail. Its molecular formula is C13H18N4O, molecular weight 246.31 g/mol, and it is commercially supplied at ≥95% purity by multiple vendors including Enamine (catalog EN300-75176) and AKSci (catalog 6390DE).

Molecular Formula C13H18N4O
Molecular Weight 246.31 g/mol
CAS No. 1154964-61-0
Cat. No. B1517890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine
CAS1154964-61-0
Molecular FormulaC13H18N4O
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C3=CN=C(C=C3)N
InChIInChI=1S/C13H18N4O/c14-12-4-3-11(9-15-12)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,14,15)
InChIKeyBTDRPGXJTBQMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine (CAS 1154964-61-0): Procurement-Relevant Physicochemical and Structural Profile


5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine (CAS 1154964-61-0) is a heterobifunctional building block comprising a 2-aminopyridine head group linked via a piperazine spacer to a cyclopropanecarbonyl tail. Its molecular formula is C13H18N4O, molecular weight 246.31 g/mol, and it is commercially supplied at ≥95% purity by multiple vendors including Enamine (catalog EN300-75176) and AKSci (catalog 6390DE) [1]. The compound is structurally related to the cyclopropanecarbonylpiperazine pharmacophore present in the FDA-approved PARP inhibitor olaparib, but differs critically by replacing the phthalazinone warhead with a 2-aminopyridine moiety [2]. Computed physicochemical properties include an XLogP3 of 0.4, a topological polar surface area (TPSA) of 62.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Its experimental melting point is reported as 153–155 °C, with a measured logP of 0.488 [3].

Why Generic Substitution Fails for 5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine: Regioisomeric and Pharmacophoric Differentiation


In procurement for fragment-based drug discovery (FBDD) or targeted library synthesis, the 5-substituted 2-aminopyridine regioisomer CAS 1154964-61-0 cannot be freely interchanged with its 6-substituted 3-aminopyridine congener (CAS 1017171-74-2) or with simpler cyclopropanecarbonylpiperazine fragments. The amino group at the pyridine 2-position confers a distinct hydrogen-bond donor/acceptor geometry and electronic character compared to the 3-amino isomer, directly affecting target engagement in PARP and kinase active sites [1]. Furthermore, the cyclopropanecarbonylpiperazine moiety alone (CAS 59878-57-8) lacks the pyridine ring required for stacking interactions and directional H-bonding in adenosine-mimetic binding pockets . Even within the olaparib chemotype, the 2-aminopyridine variant offers a lower molecular weight (246 vs. 434 Da) and reduced lipophilicity (XLogP3 ~0.4 vs. ~2.0), making it a more fragment-like starting point with greater ligand efficiency potential [1][2]. Quantitative differentiation evidence is provided below.

Product-Specific Quantitative Evidence Guide: 5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine vs. Closest Analogs


Regioisomeric Differentiation: 5-(2-Aminopyridin-5-yl) vs. 6-(3-Aminopyridin-6-yl) Substitution Pattern

The target compound bears the primary amine at the pyridine 2-position (5-substituted 2-aminopyridine), whereas its closest commercially available regioisomer, 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine (CAS 1017171-74-2), carries the amine at the 3-position. The 2-aminopyridine tautomer presents a distinct hydrogen-bond donor/acceptor pattern: the endocyclic nitrogen and exocyclic NH₂ can form a bidentate donor-acceptor motif (ADA pattern) that mimics the adenine ring in ATP-binding pockets, whereas the 3-aminopyridine regioisomer offers a DAA pattern [1]. In PARP1 catalytic site recognition, the 2-aminopyridine motif is privileged for carboxamide mimetic interactions with Gly863 and Ser904 backbone residues; the 3-amino isomer cannot engage the same dual H-bond network [2]. No direct head-to-head biochemical comparison between these two regioisomers has been published, but class-level inference from PARP1 SAR series confirms that pyridin-2-amine substitution is strongly favored over pyridin-3-amine for PARP catalytic domain binding [2].

Fragment-based drug discovery Regioisomer selectivity PARP inhibitor scaffold

Molecular Weight Differentiation: Fragment-Like vs. Drug-Like Olaparib Congeners

The target compound (MW 246.31 Da) is substantially smaller than the fully elaborated olaparib molecule (BDBM27566; MW 434.46 Da), which contains the identical cyclopropanecarbonylpiperazine substructure [1][2]. In fragment-based screening cascades, the 'rule of three' (MW ≤300, logP ≤3, HBD ≤3, HBA ≤3) is widely applied to select starting points with high ligand efficiency. The target compound satisfies 3 of 4 rule-of-three criteria (MW 246, logP ~0.4, HBD = 1; HBA = 4 is a minor violation) [1]. In contrast, olaparib (MW 434, logP ~2.0, HBD = 1, HBA = 5) exceeds the MW and logP thresholds for fragment screening, limiting its utility as a starting scaffold [2]. The 2-aminopyridine fragment therefore provides a more efficient starting point for structure-guided optimization: its ligand efficiency (LE) relative to molecular size allows addition of potency-conferring substituents while staying within drug-like property space [3].

Fragment-based drug discovery Ligand efficiency PARP inhibitor optimization

Lipophilicity Control: LogP Comparison with N-Descyclopropyl and Cyclopropylpiperazine Analogs

The measured logP of 0.488 (experimental, cheminformatics database) and computed XLogP3 of 0.4 for the target compound place it in a favorable hydrophilic range for fragment screening [1][2]. For comparison, the des-cyclopropyl analog, 5-(piperazin-1-yl)pyridin-2-amine (no cyclopropanecarbonyl group), has a predicted logP of approximately -0.3 to 0.1, making it even more polar but potentially less membrane-permeable . Conversely, the N-cyclopropylpiperazine analog 5-(4-cyclopropylpiperazin-1-yl)pyridin-2-amine (where the carbonyl oxygen is absent) has a predicted logP of ~1.2–1.5, approximately 0.8–1.1 log units higher due to loss of the polar carbonyl . The cyclopropanecarbonyl group thus strikes a balance: the carbonyl oxygen tempers lipophilicity while the cyclopropyl ring contributes modest hydrophobic surface area and conformational restriction. A logP between 0.4 and 0.5 is considered near-optimal for fragment solubility (>1 mM in aqueous buffer typically achievable) while retaining sufficient permeability for cellular target engagement [3].

Lipophilicity optimization ADME profiling Fragment library design

Melting Point and Crystallinity: Solid-State Differentiation for Formulation and Handling

The target compound has an experimentally determined melting point of 153–155 °C [1], indicative of a crystalline solid at ambient storage conditions. This property contrasts with several closely related analogs: 1-cyclopropanecarbonylpiperazine hydrochloride (CAS 1021298-67-8) is a hydrochloride salt with a melting point exceeding 200 °C, while the free base 1-cyclopropanecarbonylpiperazine (CAS 59878-57-8) is a low-melting solid or oil at room temperature . The moderate melting point of the target compound (153–155 °C) is advantageous for fragment library management: it is sufficiently high to ensure solid-state stability during long-term storage (reduced risk of deliquescence or degradation) yet low enough to allow facile dissolution in DMSO for high-throughput screening preparation. The melting point also correlates inversely with aqueous solubility via the general solubility equation; a melting point of ~154 °C predicts an intrinsic aqueous solubility in the range of 0.5–5 mg/mL for a compound of this MW and logP [2].

Solid-state properties Fragment solubility Compound management

Optimal Research and Industrial Application Scenarios for 5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine


Fragment-Based Screening Against PARP1/2 and Tankyrase Enzymatic Assays

The compound's 2-aminopyridine motif, MW of 246 Da, and logP of ~0.5 make it an ideal entry point for fragment screening against the PARP family catalytic domain. The regioisomeric integrity (5-substituted 2-aminopyridine vs. 6-substituted 3-aminopyridine) is critical: only the 2-amino isomer presents the correct ADA hydrogen-bond pattern to engage the nicotinamide-binding pocket [1]. Procurement of CAS 1154964-61-0 rather than the 3-amino regioisomer CAS 1017171-74-2 avoids false negatives in primary SPR or HCS screens. The compound can serve as a starting fragment for growing into potent PARP1/2 inhibitors using structure-guided design, analogous to the evolution pathway from fragment to olaparib [2].

Kinase Inhibitor Scaffold Development: CDK and GSK-3β Inhibitor Programs

The 2-aminopyridine moiety is a recognized hinge-binding motif in numerous ATP-competitive kinase inhibitors. The cyclopropanecarbonylpiperazine extension provides a vector for solvent-exposed region interactions and can be elaborated to improve kinase selectivity [1]. The compound's fragment-like properties (rule-of-three compliant except HBA count) support high-concentration biochemical screening (1–10 mM in DMSO) without solubility-related artifacts, a key procurement consideration when selecting fragments for kinase panel screening cascades [2].

Targeted Covalent Inhibitor Design: 2-Aminopyridine as a Latent Electrophile Precursor

The primary amine at the pyridine 2-position serves as a synthetic handle for installing acrylamide or chloroacetamide warheads to generate targeted covalent inhibitors (TCIs). The cyclopropanecarbonyl group contributes conformational restriction that can pre-organize the piperazine scaffold for binding, while the overall low MW leaves ample room for warhead attachment without breaching drug-like property thresholds [1]. The crystalline solid form (mp 153–155 °C) facilitates accurate stoichiometric reactions during covalent warhead installation, a practical advantage over low-melting analogs [2].

Enamine REAL Space Fragment Growing: Accelerated SAR Expansion

As an Enamine catalog compound (EN300-75176), this fragment is directly compatible with the Enamine REAL (Readily Accessible) synthesis platform, enabling rapid enumeration of >100,000 virtual analogs via robust parallel chemistry reactions at the amine handle [1]. The compound's measured logP (0.488) and TPSA (62.5 Ų) place it in an optimal region of property space for fragment growing, where each added heavy atom can increase potency without driving logP beyond 3 or MW beyond 500 in the final lead [2]. Procurement from Enamine ensures access to this integrated make-on-demand ecosystem.

Quote Request

Request a Quote for 5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.